

Unveiling the Solid-State Architecture of 5-Aminotetrazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Aminotetrazole

Cat. No.: B3426625

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This technical guide provides a comprehensive analysis of the crystal structure of **5-aminotetrazole**, a high-nitrogen energetic material. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, details experimental methodologies, and visualizes the analytical workflow.

Crystallographic Data of 5-Aminotetrazole

5-Aminotetrazole (5-ATZ) is known to crystallize in both anhydrous and monohydrated forms, each exhibiting distinct crystal systems and space groups. The molecule is planar in both structures.^[1] The anhydrous form has been identified to exist in different polymorphs.^[2]

Anhydrous 5-Aminotetrazole

The anhydrous form of **5-aminotetrazole** crystallizes in an orthorhombic system.^[2]^[3] This phase is reported to be stable up to at least 11.6 GPa.^[2]^[3]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁

Further unit cell parameters and atomic coordinates would be populated here from specific crystallographic information files (CIFs), which are typically deposited in crystallographic databases.

5-Aminotetrazole Monohydrate

The monohydrated crystal structure of 5-ATZ was determined by single-crystal X-ray diffraction analysis.[2] The hydrogen bonding pattern in the hydrate supports the assignment of the NH group being adjacent to the carbon atom in the tetrazole ring.[1]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c

Detailed unit cell dimensions and other crystallographic data would be presented here upon retrieval from a dedicated crystallographic study.

Experimental Protocols

The determination of the crystal structure of **5-aminotetrazole** involves precise experimental techniques, primarily single-crystal and powder X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

This technique is employed for the definitive determination of the crystal structure, including bond lengths, bond angles, and absolute configuration.

Methodology:

- **Crystal Growth:** Single crystals of **5-aminotetrazole** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
- **Crystal Mounting:** A well-formed, single crystal of appropriate dimensions is selected and mounted on a goniometer head.

- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffraction pattern is recorded on a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and displacement parameters.

Powder X-ray Diffraction (PXRD)

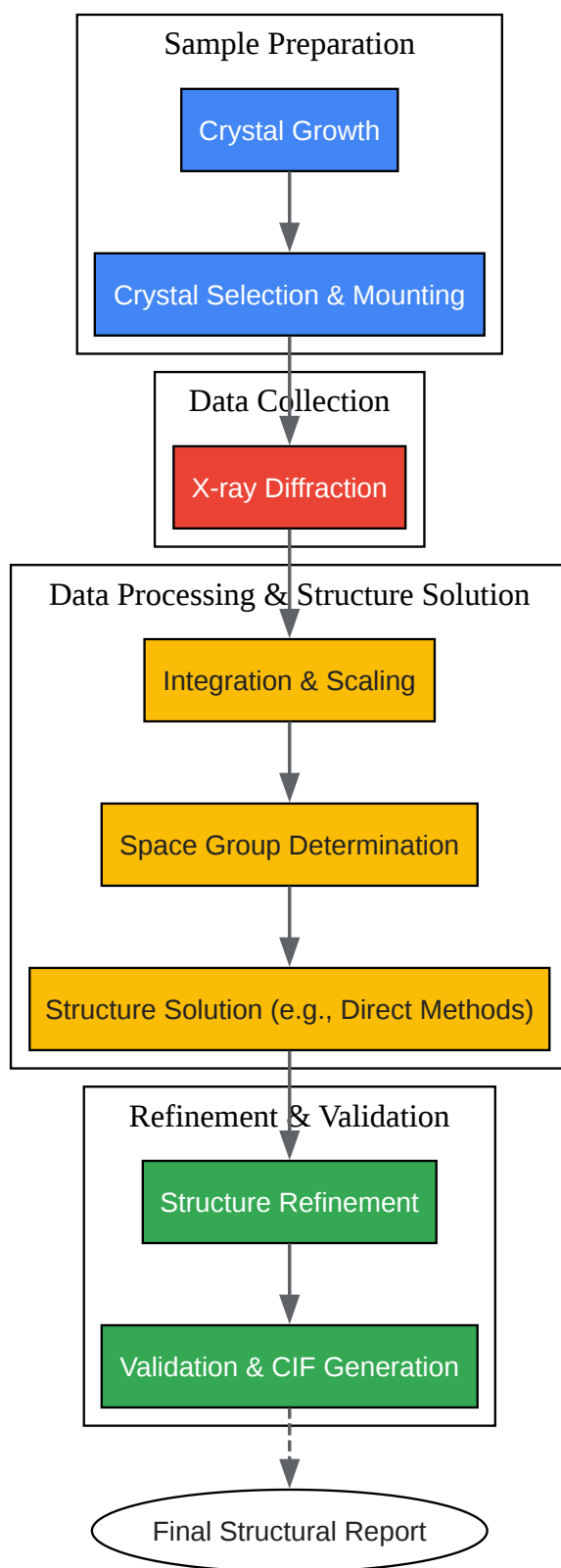
PXRD is a versatile technique used for phase identification of a crystalline material and can be used for quantitative analysis and for the determination of unit cell dimensions. For anhydrous **5-aminotetrazole**, its structure was determined from powder X-ray diffraction data coupled with Rietveld analysis and density functional theory calculations.^{[2][3]}

Methodology:

- **Sample Preparation:** A fine powder of the crystalline material is prepared and packed into a sample holder.
- **Data Collection:** The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Data Analysis:** The resulting diffraction pattern is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database of known patterns. For structure determination, a process called Rietveld refinement is used to fit a calculated diffraction pattern from a model structure to the experimental data.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of a typical single-crystal X-ray diffraction experiment, from crystal selection to final structure validation.



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Single-Crystal X-ray Diffraction Workflow

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- 2. researchgate.net [researchgate.net]
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